(4S,5S)-3-Methoxy-4-methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one
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Overview
Description
(4S,5S)-3-Methoxy-4-methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one is an organic compound with a unique structure that includes a cyclopentene ring substituted with methoxy, methyl, and prop-2-en-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-3-Methoxy-4-methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group may be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halides, amines, polar solvents like acetone or dimethyl sulfoxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4S,5S)-3-Methoxy-4-methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new pharmaceuticals or as a probe to study biological pathways.
Medicine
In medicine, derivatives of this compound might be investigated for their therapeutic potential. They could be evaluated for their efficacy in treating various diseases or conditions.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4S,5S)-3-Methoxy-4-methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- (4S,5S)-3-Methoxy-4-methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one can be compared with other cyclopentene derivatives such as:
- 3-Methoxy-4-methylcyclopent-2-en-1-one
- 4-Methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one
- 3-Methoxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and substitution pattern. These features may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
87895-43-0 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(4S,5S)-3-methoxy-4-methyl-5-prop-2-enylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-4-5-8-7(2)10(12-3)6-9(8)11/h4,6-8H,1,5H2,2-3H3/t7-,8-/m0/s1 |
InChI Key |
MRBVBFWASRMXEC-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)C=C1OC)CC=C |
Canonical SMILES |
CC1C(C(=O)C=C1OC)CC=C |
Origin of Product |
United States |
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